molecular formula C13H17N3O B2762853 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034294-56-7

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B2762853
CAS No.: 2034294-56-7
M. Wt: 231.299
InChI Key: GEGAGKUAINMXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic organic compound with a complex structure that includes a cyclopropylidene group, a piperidine ring, and a pyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylidene group, leading to the formation of cyclopropyl ketones.

    Reduction: Reduction reactions can target the pyrazinone moiety, potentially converting it to a pyrazine derivative.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Cyclopropyl ketones.

    Reduction: Pyrazine derivatives.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclopropylidene and pyrazinone groups on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylidene group may interact with hydrophobic pockets in proteins, while the pyrazinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one: Unique due to its combination of cyclopropylidene, piperidine, and pyrazinone groups.

    3-(4-Cyclopropylidenepiperidin-1-yl)-1-phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a methyl group.

    3-(4-Cyclopropylidenepiperidin-1-yl)-1-ethylpyrazin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-15-9-6-14-12(13(15)17)16-7-4-11(5-8-16)10-2-3-10/h6,9H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGAGKUAINMXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.